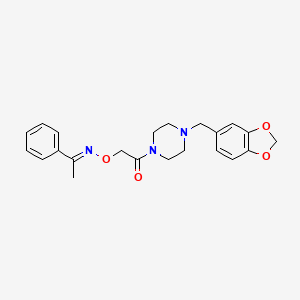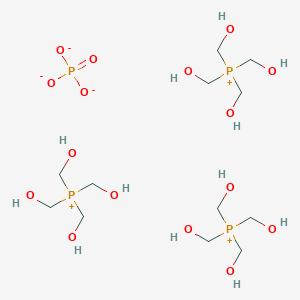
tetrakis(hydroxymethyl)phosphanium;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(hydroxymethyl)phosphanium;phosphate is a useful research compound. Its molecular formula is C12H36O16P4 and its molecular weight is 560.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphanium;phosphate can be synthesized by reacting phosphine with formaldehyde in the presence of sulfuric acid. The reaction typically occurs at temperatures between 40°C and 50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using waste gases generated during the production of sodium hypophosphite. The phosphine gas from the waste is collected and reacted with formaldehyde and sulfuric acid under controlled conditions to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium;phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sulfuric acid, and sodium hydroxide. The reactions typically occur under mild to moderate temperatures and may require specific pH conditions .
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, tris(hydroxymethyl)phosphine, and various substituted phosphonium salts .
Applications De Recherche Scientifique
Tetrakis(hydroxymethyl)phosphanium;phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tetrakis(hydroxymethyl)phosphanium;phosphate exerts its effects involves its ability to interact with and disrupt microbial cell membranes, leading to cell lysis and death. In its role as a flame retardant, it promotes the formation of a char layer on the surface of materials, thereby inhibiting combustion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of sulfate.
Tris(hydroxymethyl)phosphine: A related compound used as an intermediate in various chemical syntheses.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium;phosphate is unique due to its sulfate group, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly effective in certain industrial applications, such as wastewater treatment and textile flame retardancy .
Propriétés
Numéro CAS |
22031-17-0 |
|---|---|
Formule moléculaire |
C12H36O16P4 |
Poids moléculaire |
560.30 g/mol |
Nom IUPAC |
tetrakis(hydroxymethyl)phosphanium;phosphate |
InChI |
InChI=1S/3C4H12O4P.H3O4P/c3*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4)/q3*+1;/p-3 |
Clé InChI |
ZTBDCHNXDHUMCJ-UHFFFAOYSA-K |
SMILES canonique |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]P(=O)([O-])[O-] |
Numéros CAS associés |
124-64-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


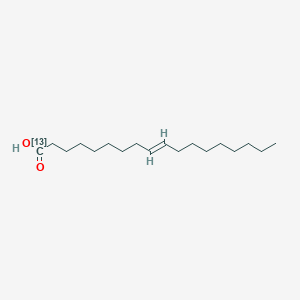

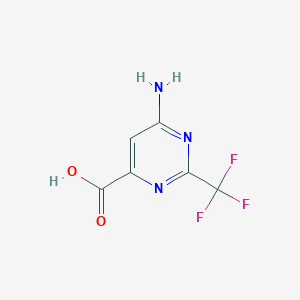

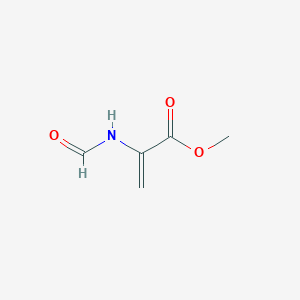


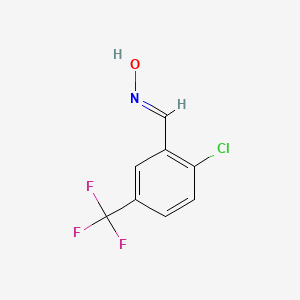
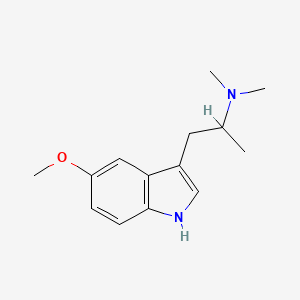



![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
